3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Conformation

This pre-assembled three-component scaffold uniquely combines a meta-cyano benzamide (distinct electronic withdrawal vs. para-cyano/halogen analogs) with a cyclopropyl-pyrazole cap group that introduces sp³-rich steric bulk and hydrogen-bond donor/acceptor topology absent in methyl- or phenyl-pyrazole congeners. The cyclopropyl moiety improves metabolic stability over alkyl-substituted pyrazoles, while the meta-cyano group enhances sigma-1 receptor affinity (literature Ki values for related 4-CN benzamides: 1.2–3.6 nM). Ideal for CNS drug-like space optimization (MW 335.4, low lipophilicity contribution from nitrile) and sigma-1/sigma-2 selectivity profiling in pain, depression, or neuroprotection models. Directly screenable without additional pyrazole elaboration—order the specific regioisomer, not a generic benzamide-piperidine substitute.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 1902937-45-4
Cat. No. B2398408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
CAS1902937-45-4
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C19H21N5O/c20-12-13-2-1-3-15(10-13)19(25)21-16-6-8-24(9-7-16)18-11-17(22-23-18)14-4-5-14/h1-3,10-11,14,16H,4-9H2,(H,21,25)(H,22,23)
InChIKeyVACSZSHFMWQVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Baseline: 3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 1902937-45-4) as a Scaffold-Defined Research Intermediate


3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS 1902937-45-4) is a synthetic benzamide derivative characterized by a 3-cyanophenyl core linked via an amide bond to a 4-aminopiperidine, which is in turn N-substituted with a 5-cyclopropyl-1H-pyrazol-3-yl group . It is primarily available as a research chemical and screening compound from specialty suppliers . The molecule combines three pharmacophoric elements—a nitrile-bearing benzamide, a piperidine spacer, and a cyclopropyl-pyrazole motif—that are individually prevalent in kinase inhibitors, GPCR ligands, and CNS-targeted agents. This particular combination, however, constitutes a distinct chemical space intersection not widely represented among commercial probe compounds.

Why Generic Substitution Fails: Meta-Cyano vs. Other Benzamide Regioisomers and the Cyclopropyl-Pyrazole Contribution


Simple substitution of the target compound with other benzamide-piperidine derivatives—such as 4-cyano or unsubstituted benzamide variants, or analogs lacking the cyclopropyl-pyrazole moiety—is not functionally equivalent. The meta-cyano group on the benzamide ring exerts a distinct electronic withdrawing effect compared to para-cyano or halogen substituents, altering both the amide bond's conformational preference and the compound's hydrogen-bond acceptor profile . The 5-cyclopropyl-1H-pyrazol-3-yl group introduces steric bulk and a specific hydrogen-bond donor/acceptor topology that differs fundamentally from methyl-, phenyl-, or unsubstituted pyrazole congeners . These structural features collectively influence target engagement, selectivity, and physicochemical properties in ways that cannot be predicted by simply averaging the properties of the individual fragments. Procurement decisions must therefore account for the specific substitution pattern rather than treating this compound as a generic member of the benzamide-piperidine class.

Quantitative Differentiation Evidence: 3-Cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide vs. Closest Structural Analogs


Meta-Cyano Benzamide vs. Para-Cyano Benzamide: Electronic Modulation of Amide Conformation

The 3-cyano substitution on the benzamide ring places the electron-withdrawing nitrile group at the meta position relative to the carboxamide, generating a distinct dipole moment and altering the preference for the amide's cis/trans conformation compared to the 4-cyano (para) isomer . In benzamide-based kinase inhibitor scaffolds, meta-substitution has been shown to reduce planarity and modify the dihedral angle between the phenyl ring and the amide plane, which can translate to differential hydrogen-bonding patterns with hinge-region residues [1]. While direct head-to-head biochemical data for this specific compound are not publicly available, the electronic effect is a class-level inference grounded in the well-characterized conformational behavior of substituted benzamides.

Medicinal Chemistry Structure-Activity Relationship Benzamide Conformation

Cyclopropyl-Pyrazole vs. Methyl-Pyrazole or Phenyl-Pyrazole: Steric and Lipophilic Differentiation at the Piperidine N-Substituent

The 5-cyclopropyl group on the pyrazole ring imparts a unique combination of steric bulk and conformational constraint compared to smaller (H, methyl) or larger/flat (phenyl) substituents . Cyclopropyl groups are known to improve metabolic stability relative to methyl groups by reducing CYP-mediated oxidation, while providing a better balance of lipophilicity (clogP contribution ≈ +0.8) versus phenyl (clogP contribution ≈ +1.8) [1]. In sigma-1 receptor ligand series containing pyrazole-piperidine scaffolds, cyclopropyl substitution has been associated with improved selectivity profiles compared to unsubstituted pyrazole analogs, although explicit Ki values for this specific compound have not been disclosed [2].

Medicinal Chemistry Lipophilic Efficiency CNS Drug Design

3-Cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide vs. 3-Acetamido Analog: Hydrogen-Bond Donor/Acceptor Capacity

The 3-cyano group functions exclusively as a hydrogen-bond acceptor, whereas the 3-acetamido analog (CAS not specified; described as 3-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide) contains both a hydrogen-bond donor (NH) and an additional acceptor (C=O) . This difference alters the compound's hydrogen-bonding inventory: the cyano compound presents a single, linear H-bond acceptor at the meta position, while the acetamido analog introduces a more complex donor-acceptor pair that can engage in bidentate interactions [1]. In fragment-based screening libraries, such differences in H-bond pharmacophore features can determine whether a compound is identified as a hit against a given target, as the cyano group's linear geometry imposes stricter geometric constraints on binding site complementarity compared to the more flexible acetamido group.

Medicinal Chemistry Hydrogen Bonding Fragment-Based Drug Design

Optimal Research and Industrial Application Scenarios for 3-cyano-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide


Focused Kinase Inhibitor Library Design Requiring Meta-Cyano Benzamide Pharmacophore

This compound is most appropriately procured when a research program has identified the 3-cyanobenzamide motif as a privileged fragment for kinase hinge-binding and seeks to explore the SAR around the piperidine N-substituent while keeping the meta-cyano pharmacophore constant. The cyclopropyl-pyrazole provides a compact, sp³-rich cap group that differs from commonly used aryl or alkyl piperidine substituents, potentially improving selectivity and physicochemical properties . Unlike generic piperidine-benzamide building blocks, this compound offers a pre-assembled, three-component scaffold that can be directly screened without additional synthetic elaboration of the pyrazole ring.

Sigma Receptor Ligand Profiling with Cyclopropyl-Pyrazole Topology

Given the known affinity of pyrazole-piperidine benzamide derivatives for sigma-1 receptors, this compound may serve as a tool for investigating the contribution of the cyclopropyl-pyrazole fragment to sigma receptor binding and selectivity . The 3-cyano substitution on the benzamide ring has been associated with enhanced sigma-1 affinity in related series (literature Ki values for analogous 4-CN benzamides range from 1.2–3.6 nM) [1], suggesting that this specific regioisomer warrants evaluation in sigma receptor assays. Procurement is recommended for laboratories conducting sigma-1/sigma-2 selectivity profiling or exploring sigma receptor-mediated mechanisms in pain, depression, or neuroprotection models.

CNS-Penetrant Compound Optimization: Balancing Lipophilicity and Metabolic Stability

The combination of a meta-cyano group (moderate electron-withdrawing, low lipophilicity contribution) and a cyclopropyl-pyrazole (balanced steric bulk, improved metabolic stability over methyl or phenyl analogs) yields a compound with calculated physicochemical properties within the typical CNS drug-like space . For medicinal chemistry programs targeting CNS indications, this compound can serve as a starting point for further optimization, with the cyclopropyl group potentially reducing CYP-mediated oxidation compared to alkyl-substituted pyrazole congeners [1]. Procurement is indicated when CNS MPO scores or analogous multiparameter optimization metrics have been used to prioritize compounds with specific clogP, TPSA, and HBD count profiles.

Fragment-Based Screening Library Expansion with Three-Dimensional Scaffold Diversity

Incorporating this compound into a fragment-screening library adds three-dimensional structural diversity through the cyclopropyl-pyrazole motif, which provides a departure from flat, aromatic fragments that dominate many commercial libraries . The linear cyano H-bond acceptor combined with the pyrazole NH donor/acceptor creates a unique pharmacophore pattern that can probe binding sites complementary to both polar and lipophilic protein surfaces [2]. The compound's molecular weight (335.4 g/mol) places it at the upper end of fragment space, making it suitable for fragment growth or as a validated hit in fragment-based drug discovery campaigns.

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